Product packaging for 2-methyl-2H-1,2,3-triazole-4-sulfonamide(Cat. No.:)

2-methyl-2H-1,2,3-triazole-4-sulfonamide

Cat. No.: B15072061
M. Wt: 162.17 g/mol
InChI Key: YOVYSKZTQYBXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methyl-2H-1,2,3-triazole-4-sulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a hybrid structure combining a 1,2,3-triazole heterocycle with a sulfonamide functional group. This combination is known to be a privileged scaffold in drug discovery due to its potential for diverse biological activity . Compounds containing the 1,2,3-triazole-sulfonamide architecture have been extensively investigated for their ability to inhibit enzymes like carbonic anhydrases . Specifically, sulfonamides serve as a primary zinc-binding group in the design of CA inhibitors, which are relevant for research in areas such as cancer and other diseases . The 1,2,3-triazole ring acts as a stable linker, resistant to metabolic degradation and capable of forming hydrogen bonds, which can enhance binding affinity to biological targets . The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a category that includes this compound . This synthetic versatility makes this compound a valuable building block for constructing more complex molecules for research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4O2S B15072061 2-methyl-2H-1,2,3-triazole-4-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N4O2S

Molecular Weight

162.17 g/mol

IUPAC Name

2-methyltriazole-4-sulfonamide

InChI

InChI=1S/C3H6N4O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3,(H2,4,8,9)

InChI Key

YOVYSKZTQYBXTJ-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Methyl 2h 1,2,3 Triazole 4 Sulfonamide and Its Analogs

Evolution of 1,2,3-Triazole Synthesis Relevant to the Scaffold

The foundation of modern 1,2,3-triazole synthesis was laid by Rolf Huisgen in the mid-20th century with the development of the 1,3-dipolar cycloaddition reaction between azides and alkynes. nih.gov This thermal cycloaddition, however, often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-regioisomers, necessitating tedious separation processes. nih.gov

A paradigm shift occurred with the advent of "click chemistry," a concept introduced by K. B. Sharpless. This philosophy emphasizes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as the premier example of a click reaction, providing exclusive regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.gov This breakthrough has had a profound impact on the synthesis of complex molecules, including those with the 1,2,3-triazole-4-sulfonamide core.

Further expanding the synthetic toolbox, the development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provided a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov Unlike its copper-catalyzed counterpart, RuAAC can also be employed with internal alkynes, offering access to fully substituted triazoles. organic-chemistry.orgnih.gov These catalyzed reactions have largely superseded the thermal Huisgen cycloaddition in modern organic synthesis due to their efficiency and selectivity. organic-chemistry.org

Key Synthetic Strategies for 2-methyl-2H-1,2,3-triazole-4-sulfonamide Analogues

The synthesis of this compound and its analogs leverages the foundational principles of azide-alkyne cycloaddition, with various methodologies being optimized to introduce the desired substitution pattern and functional groups.

The azide-alkyne cycloaddition is the cornerstone for the construction of the 1,2,3-triazole ring in these sulfonamide derivatives. The choice of catalyst is crucial in dictating the regioselectivity of the final product.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is central to the synthesis of 1,2,3-triazole-4-sulfonamide analogs where the sulfonamide moiety is attached at the 4-position of the triazole ring. The reaction typically involves the coupling of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. mdpi.com The copper(I) source can be introduced directly or generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270). mdpi.com

The synthesis of novel 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives has been achieved via a click reaction between various (S-heteroaryl)thiomethylethynes and 4-azidobenzenesulfonamide. researchgate.net This approach utilizes copper(II) sulfate and sodium ascorbate in a mixture of THF and water at room temperature. researchgate.net Similarly, new sulfonamide-1,2,3-triazole molecular conjugates have been synthesized through a copper-mediated 1,3-dipolar cycloaddition between prop-2-yn-1-ol and various sulfa drug azides, also using copper sulfate and sodium ascorbate as the catalytic system. mdpi.com

Table 1: Examples of CuAAC in the Synthesis of 1,2,3-Triazole-4-sulfonamide Analogs
Alkyne ReactantAzide ReactantCatalyst SystemSolventConditionsProduct TypeYield
(S-heteroaryl)thiomethylethynes4-AzidobenzenesulfonamideCuSO₄·5H₂O, Sodium AscorbateTHF/H₂ORoom Temperature1-(4'-sulfamoylphenyl)-4-((heteroarylthio)methyl)-1H-1,2,3-triazole32-69%
Prop-2-yn-1-olSulfa Drug AzidesCuSO₄, Sodium AscorbateDMSO/H₂ORoom Temperature, 6-10 hSulfonamide-1,2,3-triazole HybridsNot specified
N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamideAryl AzidesCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom TemperatureHybrid sulfonamide-1,2,3-triazole constructsNot specified

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This method is particularly useful when the desired substitution pattern places the substituents at the 1- and 5-positions of the triazole ring. A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

Commonly used catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgnih.gov While the direct synthesis of 4-sulfonyl-1,2,3-triazoles via RuAAC is less documented, the reaction of an aryl azide with a sulfonyl-containing alkyne would be a potential route. For instance, Suresh and co-workers reported the use of a Ru(II) catalyst for the 1,3-dipolar cycloaddition of 1-azido-4-(methanesulfonyl)benzene with various phenyl acetylenes to produce 1,5-diaryl-substituted triazoles. nih.gov

The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov

Table 2: General Scope of RuAAC for Triazole Synthesis
Alkyne TypeAzide TypeCatalystSolventConditionsProduct Regiochemistry
Terminal AlkynesPrimary and Secondary AzidesCpRuCl(PPh₃)₂ or CpRuCl(COD)Various (e.g., Benzene, Toluene)Room Temperature to Reflux1,5-disubstituted
Internal AlkynesOrganic AzidesCp*RuCl(COD)BenzeneRoom Temperature1,4,5-trisubstituted
Phenyl Acetylenes1-Azido-4-(methanesulfonyl)benzeneRu(II) catalystNot specifiedNot specified1,5-diaryl-substituted

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov In the context of 1,2,3-triazole-4-sulfonamide synthesis, MCRs can be designed to construct the triazole ring and introduce the sulfonamide functionality in a single pot.

A practical three-component reaction for the synthesis of 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles has been developed using a copper catalyst. nih.gov This reaction involves the aerobic copper-catalyzed coupling of aromatic ketones, sodium sulfinates, and azides at room temperature. nih.gov The reaction proceeds through a sequential oxidative sulfonylation and a Dimroth azide-enolate cycloaddition. nih.gov Another example involves a copper-catalyzed three-component reaction of alkynes, TMSN₃, and ethers to produce 1,4- and 2,4-disubstituted-1,2,3-triazoles. frontiersin.org

Table 3: Multicomponent Reactions for the Synthesis of 4-Sulfonyl-1,2,3-triazoles
Reactant 1Reactant 2Reactant 3Catalyst/PromoterSolventConditionsProduct TypeYield
Aromatic KetonesSodium SulfinatesAzidesCuCl₂/TMEDADMSORoom Temperature, Air4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles34-89%
AlkynesTMSN₃EthersCopper catalystEther (as solvent and reactant)80 °C1,4- and 2,4-disubstituted-1,2,3-triazolesUp to 86%

While metal-catalyzed reactions are highly efficient, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. researchgate.net

A novel metal-free, three-component reaction for the synthesis of 1,2,3-triazoline-4-sulfonamides has been reported. researchgate.net This method involves the reaction of an α-acetyl-α-diazomethanesulfonamide with aldehydes and amines. researchgate.net The resulting triazoline can then be oxidized to the corresponding 1,2,3-triazole-4-sulfonamide using an oxidizing agent such as manganese dioxide. researchgate.net In some cases, the aromatization can occur in a single step at room temperature. researchgate.net

Another metal-free approach involves the non-catalyzed Huisgen azide-alkyne cycloaddition of sulfonyl alkynes, although this often requires high temperatures and can lead to a mixture of regioisomers. nih.gov Additionally, a nonmetal-mediated three-component reaction of aniline, an aromatic ketone, and 4-methylbenzenesulfonohydrazide (B56588) has been shown to produce 1,4-disubstituted-1,2,3-triazoles in good to excellent yields. frontiersin.org

Table 4: Metal-Free Synthesis of 1,2,3-Triazole-4-sulfonamide Analogs
ReactantsReagents/ConditionsIntermediate/ProductKey Features
α-acetyl-α-diazomethanesulfonamide, Aldehydes, Amines1. Three-component reaction; 2. Oxidation with MnO₂1,2,3-Triazoline-4-sulfonamides, then 1,2,3-Triazole-4-sulfonamidesMetal-free, three-component, access to triazoline precursors.
Aniline, Aromatic Ketone, 4-MethylbenzenesulfonohydrazideMild conditions1,4-Disubstituted-1,2,3-triazolesMetal-free, azide-free, three-component reaction.

Synthetic Routes Utilizing Sulfonyl Chlorides as Precursors

The use of sulfonyl chlorides as precursors is a cornerstone in the synthesis of sulfonamides due to their reactivity towards nucleophiles. This approach typically involves a two-step process: the preparation of the requisite sulfonyl chloride followed by its conversion to the desired sulfonamide.

Another general strategy involves the direct chlorosulfonylation of the pre-formed 2-methyl-2H-1,2,3-triazole ring. This reaction typically employs chlorosulfonic acid. However, the regioselectivity of this reaction on the triazole ring would need to be carefully controlled to ensure the formation of the desired 4-sulfonyl chloride isomer.

A three-component reaction of aromatic ketones, sodium sulfinates, and azides, catalyzed by aerobic copper, presents a modern approach to constructing 4-sulfonyl-1,2,3-triazoles. nih.gov This method proceeds at room temperature and offers a practical route to the sulfonylated triazole core, which could then be converted to the corresponding sulfonyl chloride. nih.gov

Table 1: Potential Synthetic Strategies for 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride

MethodDescriptionKey ReagentsPotential Advantages
Diazotization-Sulfochlorination Diazotization of an amino-triazole followed by reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source.Sodium nitrite, HCl, SO₂, CuCl₂Well-established method for introducing sulfonyl chloride groups onto aromatic and heteroaromatic rings.
Direct Chlorosulfonylation Electrophilic substitution reaction on the 2-methyl-2H-1,2,3-triazole ring.Chlorosulfonic acidA direct, one-step process.
Three-Component Reaction Aerobic copper-catalyzed reaction of an appropriate ketone, a sulfinate, and an azide to form the 4-sulfonyl-1,2,3-triazole scaffold. nih.govAromatic ketone, Sodium sulfinate, Azide, CuCl₂/TMEDA nih.govMild reaction conditions and use of readily available starting materials. nih.gov

Once the 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride is obtained, its conversion to the corresponding sulfonamide is typically straightforward. This transformation is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine (B92270) or triethylamine. cbijournal.com The choice of solvent can vary, with dichloromethane (B109758) and acetonitrile (B52724) being common options. nih.govnih.gov

A typical procedure involves dissolving the sulfonyl chloride in a suitable solvent and then adding the amine, often in the presence of a base. cbijournal.com The reaction mixture is stirred at a suitable temperature, ranging from 0 °C to room temperature, until completion. cbijournal.com The desired sulfonamide can then be isolated and purified using standard techniques such as filtration, extraction, and crystallization.

Table 2: General Conditions for the Conversion of Sulfonyl Chlorides to Sulfonamides

ParameterConditions
Reactants Sulfonyl chloride, Primary or secondary amine
Base Pyridine, Triethylamine, Sodium carbonate
Solvent Dichloromethane, Acetonitrile, Tetrahydrofuran
Temperature 0 °C to room temperature
Reaction Time Varies depending on substrates (typically a few hours)

Sustainable Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. rsc.org These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogs has benefited from the application of such sustainable methodologies.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. rsc.orgrsc.org The application of microwave-assisted synthesis to triazole derivatives has been well-documented. rsc.orgias.ac.inresearchgate.net

For the synthesis of 1,2,3-triazole sulfonamide hybrids, microwave-assisted click chemistry (1,3-dipolar cycloaddition of azides and alkynes) has proven to be highly efficient. rsc.org Microwave irradiation can also facilitate the synthesis of the triazole ring itself or subsequent modifications. For instance, the synthesis of 1,2,4-triazole-3-thiol derivatives, which can be further functionalized to sulfonamides, has been successfully achieved under microwave irradiation. The key advantages of this technique include rapid and uniform heating, which can accelerate reaction rates and often leads to cleaner reactions with fewer side products. rsc.orgrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Hours to daysMinutes to hours rsc.orgias.ac.in
Yield Moderate to goodGood to excellent rsc.orgias.ac.in
Energy Efficiency LowerHigher rsc.org
Side Reactions More prevalentOften reduced rsc.org

Ultrasound irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. nih.govresearchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. acs.org

The synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has been successfully performed under ultrasound irradiation, often in environmentally benign solvents like water. nih.govacs.org This method offers several advantages, including reduced reaction times, higher yields, and operational simplicity. nih.govacs.org The application of ultrasound has been shown to be more efficient than conventional methods for the synthesis of various triazole derivatives. mdpi.com

Table 4: Advantages of Ultrasound-Assisted Synthesis of Triazoles

AdvantageDescriptionReference
Reduced Reaction Time Sonication can significantly shorten the time required for reaction completion. nih.govmdpi.com
Increased Yields Higher product yields are often observed compared to silent reactions. nih.govmdpi.com
Milder Conditions Reactions can often be carried out at lower temperatures. acs.org
Environmental Friendliness Enables the use of greener solvents like water. nih.govacs.org

The development of solvent-free and catalyst-free reaction conditions represents a significant advancement in sustainable chemistry. These approaches minimize waste and avoid the use of potentially toxic and expensive solvents and catalysts. While specific examples for the synthesis of this compound under these conditions are not explicitly detailed in the provided context, the general principles are applicable to heterocyclic synthesis.

Regioselectivity and Stereocontrol in the Synthesis of 2H-1,2,3-Triazole-Sulfonamides

The synthesis of 1,2,3-triazole derivatives is marked by a significant challenge regarding regioselectivity. The substitution pattern on the triazole ring can result in various isomers, and directing the synthesis to a specific desired isomer requires careful control of reaction conditions and methodologies. For compounds like this compound, the key is to achieve substitution at the N-2 position of the triazole ring, which is often more challenging than obtaining the more common 1,4-disubstituted or 1,5-disubstituted isomers typically produced via popular methods like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.govmdpi.comresearchgate.netbohrium.com

Research has demonstrated effective strategies to preferentially synthesize 2-substituted (2H)-1,2,3-triazoles through the alkylation or arylation of unsubstituted NH-triazole precursors. nih.gov A study on the modification of 5-aryl-4-trifluoroacetyltriazoles at the NH-moiety revealed that the choice of base and solvent is crucial for directing the substitution to the N-2 position. nih.gov It was found that the reaction proceeds with high regioselectivity for the 2-isomeric triazole when using sodium carbonate (Na₂CO₃) as the base in a dimethylformamide (DMF) solvent. nih.gov This preference for N-2 substitution is attributed to both steric and electronic factors. The bulky substituents at the C-4 and C-5 positions of the triazole ring hinder attack at the N-1 and N-3 positions. Furthermore, the electron-withdrawing nature of the substituent at C-4 diminishes the nucleophilicity of the adjacent N-3 atom, thereby preventing the formation of 3-N-isomers. nih.gov

Other regioselective methods include the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate (K₂CO₃) in DMF, which also yields 2-substituted products. researchgate.net Additionally, certain copper-catalyzed three-component reactions of alkynes, trimethylsilyl (B98337) azide (TMSN₃), and ethers have been shown to selectively produce 2,4-disubstituted-1,2,3-triazoles by adjusting the amount of the cuprous chloride catalyst. nih.gov

Reagent 1Reagent 2BaseSolventMajor Product IsomerYield (%)Minor Product IsomerReference
5-phenyl-4-trifluoroacetyl-1H-1,2,3-triazoleBenzyl (B1604629) chlorideNa₂CO₃DMF2-Benzyl861-Benzyl nih.gov
5-phenyl-4-trifluoroacetyl-1H-1,2,3-triazoleBenzyl bromideNa₂CO₃DMF2-Benzyl831-Benzyl nih.gov
5-phenyl-4-trifluoroacetyl-1H-1,2,3-triazole4-Nitrobenzyl bromideNa₂CO₃DMF2-(4-Nitrobenzyl)781-(4-Nitrobenzyl) nih.gov

Table 1: Regioselective Alkylation of an NH-Triazole Precursor. nih.gov

While the parent compound this compound is achiral, the synthesis of its chiral analogs necessitates stereocontrol. Asymmetric synthesis of complex molecules containing a 1,2,3-triazole ring has been achieved with high efficiency. For instance, the Iridium-catalyzed azide-thioalkyne cycloaddition (IrAAC) reaction has been employed for the synthesis of chiral 1,2,3-triazole units. mdpi.com This method, starting from chiral precursors like L-prolinol, allows for the fabrication of stereocontrolled oligotriazoles with exclusive regioselectivity and high efficiency. mdpi.com Another approach involves the kinetic resolution of racemic materials using chiral catalysts, such as a Cu-PYBOX catalyzed azide-alkyne cycloaddition, to produce enantiopure 3-triazole oxindoles. acs.org These methodologies demonstrate that by selecting the appropriate chiral starting materials and catalytic systems, high levels of stereocontrol can be exerted during the synthesis of complex chiral sulfonamide-triazole analogs.

Methodological Challenges and Innovations in Scalable Scaffold Synthesis

Transitioning the synthesis of 2H-1,2,3-triazole-sulfonamides from laboratory-scale to industrial production presents several methodological challenges. Key issues include ensuring process safety, particularly when handling potentially explosive azide reagents, the efficiency and cost of catalytic systems, product purification to pharmaceutical-grade standards, and minimizing environmental impact. nbinno.com The removal of residual metal catalysts, such as copper, from the final active pharmaceutical ingredient (API) is a critical challenge, as stringent limits are imposed by regulatory authorities.

To address these challenges, significant innovations in synthetic methodologies have been developed. A major area of advancement is in catalysis. The development of recoverable and reusable catalysts offers a path to more sustainable and cost-effective large-scale production. For example, a copper-free bimetallic catalyst consisting of silver(I) oxide supported on zinc oxide nanorods (Ag₂O–ZnO) has been shown to be effective for the gram-scale, one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org This heterogeneous catalyst can be recovered for at least eight cycles, operates under mild room-temperature conditions, and eliminates the need for copper. rsc.org Similarly, the use of silver(I)-based catalysts under microwave activation in water has been reported as a simple, rapid, and scalable route to 1,2,3-triazole sulfonamides. researchgate.net

Innovations also focus on improving process safety and efficiency. One-pot syntheses where hazardous organic azides are generated in situ from more stable precursors like benzyl bromides or aryl amines mitigate the risks associated with handling and storing azides. rsc.org The adoption of modern process technologies such as flow chemistry is another key innovation. Flow chemistry allows for better control over reaction parameters (e.g., temperature, pressure, reaction time), leading to higher yields, improved purity, and enhanced safety, which are all crucial for scalable pharmaceutical manufacturing. nbinno.com Furthermore, the development of metal-free synthetic routes, which may utilize organocatalysts or proceed under thermal conditions, completely circumvents the issue of metal contamination. mdpi.comnih.gov The use of alternative energy sources, such as microwave irradiation, has also emerged as a green approach that can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. rsc.org

ChallengeInnovationExample/BenefitReference(s)
Catalyst Removal Heterogeneous/Recoverable CatalystsAg₂O–ZnO nanoheterostructures; allows for easy separation and reuse, reducing cost and product contamination. rsc.org
Hazardous Reagents In Situ Generation of AzidesOne-pot reactions using aryl amines or benzyl bromides as precursors to avoid isolation of explosive organic azides. rsc.org
Process Control & Safety Flow ChemistryProvides precise control over reaction conditions, improving yield, purity, and safety for large-scale production. nbinno.com
Metal Contamination Metal-Free SynthesisAvoids the use of metal catalysts, eliminating the need for costly and difficult purification steps to remove metal residues. mdpi.comnih.gov
Energy & Time Efficiency Microwave-Assisted SynthesisReduces reaction times from hours to minutes and improves energy efficiency, offering a greener synthetic route. researchgate.netrsc.org

Table 2: Summary of Challenges and Innovations in Scalable Triazole Synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 2h 1,2,3 Triazole 4 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1,2,3-triazole derivatives. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

A key diagnostic feature in the ¹H NMR spectrum of 2-substituted-2H-1,2,3-triazole derivatives is the signal for the triazole ring protons (H-4 and H-5). Due to the symmetry of the 2H-isomer, these protons are chemically and magnetically equivalent, resulting in a characteristic singlet. For instance, in the closely related compound 2-(phenylsulfonyl)-2H-1,2,3-triazole, this singlet appears at 7.85 ppm. mdpi.com This contrasts sharply with 1-substituted isomers, which would show two distinct signals, typically doublets, for the non-equivalent H-4 and H-5 protons. mdpi.com For 2-methyl-2H-1,2,3-triazole-4-sulfonamide, the methyl group attached to the nitrogen would produce a singlet, and the single remaining proton on the triazole ring (H-5) would also appear as a singlet. In various sulfonamide-1,2,3-triazole hybrids, the characteristic triazolyl proton (H-5) is consistently observed as a distinct singlet in the range of δ 8.50–8.88 ppm. nih.gov

The sulfonamide N-H proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. In related structures, this proton signal has been observed between δ 12.02–12.43 ppm. nih.gov

¹³C NMR spectroscopy further confirms the structure. The two equivalent carbons of the triazole ring in a 2-substituted-2H-1,2,3-triazole give rise to a single signal. In 2-(phenylsulfonyl)-2H-1,2,3-triazole, this signal is found at 135.5 ppm. mdpi.com For the target molecule, two distinct signals would be expected for the C-4 and C-5 carbons of the triazole ring due to the different substituents (sulfonamide and hydrogen, respectively).

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

¹H NMR Spectroscopy Data
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
N-CH₃ (Methyl)~4.2 - 4.5Singlet
C₅-H (Triazole Ring)~7.8 - 8.8Singlet
SO₂NH₂ (Sulfonamide)Variable (e.g., ~7.5 or >10)Broad Singlet
¹³C NMR Spectroscopy Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)
N-CH₃ (Methyl)~40 - 45
C₄ (Triazole Ring)~140 - 150
C₅ (Triazole Ring)~130 - 140

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For the related compound 2-(phenylsulfonyl)-2H-1,2,3-triazole, HRMS analysis confirmed the pseudo-molecular ion ([M+H]⁺) with an accurate mass of m/z 210.0332, corresponding to the elemental formula C₈H₈N₃O₂S⁺. mdpi.com This confirms the successful synthesis and molecular identity of the compound.

The fragmentation of sulfonamide-triazole derivatives under tandem mass spectrometry (MS/MS) conditions often involves initial cleavage within the sulfonamide group. nih.gov Common fragmentation pathways include the loss of the SO₂ moiety or cleavage of the S-N or C-S bonds. For 1,2,3-triazole sulfonamides, a characteristic fragmentation pathway involves the loss of the sulfonylaryl moiety, leaving a charged heterocyclic fragment. nih.gov Another key fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), a process that helps distinguish them from other isomers like 1,2,3-thiadiazoles. nih.gov

Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₃H₅N₅O₂S
Molecular Weight175.17 g/mol
Expected [M+H]⁺ (Monoisotopic)176.0237
Common Fragmentation PatternsLoss of SO₂ (m/z 112.03), Loss of SO₂NH₂ (m/z 96.04), Loss of N₂ (m/z 148.02)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The analysis of spectra from sulfanilamide (B372717) and various triazole derivatives allows for the confident assignment of characteristic vibrational modes for this compound. nih.govresearchgate.net

The sulfonamide group gives rise to several strong, characteristic bands in the IR spectrum. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide (-NH₂) appear as two distinct bands in the 3400–3200 cm⁻¹ region. The S-N stretching vibration is usually found near 900 cm⁻¹. researchgate.net

The 1,2,3-triazole ring also has characteristic vibrational modes. These include C-H stretching above 3100 cm⁻¹, N=N stretching around 1450 cm⁻¹, and various ring breathing and deformation modes at lower wavenumbers. nih.govresearchgate.net

Infrared (IR) Spectroscopy Data
Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (Sulfonamide NH₂)3400 - 3200
C-H Stretch (Triazole Ring)3150 - 3100
C-H Stretch (Methyl)3000 - 2850
N=N Stretch (Triazole Ring)~1450
S=O Asymmetric Stretch1370 - 1330
S=O Symmetric Stretch1180 - 1160
S-N Stretch~900

X-ray Crystallography for Definitive Solid-State Structure Determination

This related compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The analysis confirms the planarity of the triazole ring and the attachment of the methyl group at the N-2 position. The crystal packing is stabilized by intermolecular interactions, such as C—H···O hydrogen bonds. nih.gov In the crystal structure of this compound, it is expected that the sulfonamide group would participate in a network of strong N—H···O and N—H···N hydrogen bonds, which would significantly influence the crystal packing arrangement.

Crystallographic Data for the Analog Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9482 (10)
b (Å)7.9549 (15)
c (Å)21.655 (4)
β (°)92.05 (2)
Volume (ų)679.7 (2)
Z4

Computational Chemistry and Theoretical Investigations of 2 Methyl 2h 1,2,3 Triazole 4 Sulfonamide Based Systems

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently applied to heterocyclic compounds to predict molecular properties with high accuracy. For 1,2,3-triazole-based sulfonamides, DFT calculations are used to assign vibrational bands and analyze chemical shifts. researchgate.net

Geometric optimization is a fundamental DFT application that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For systems analogous to 2-methyl-2H-1,2,3-triazole-4-sulfonamide, DFT methods, such as B3LYP with a 6-31G(d) basis set, are employed to obtain optimized geometries. researchgate.net This process identifies key structural parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Structural Parameters for a 1,2,3-Triazole Sulfonamide System from DFT Calculations

ParameterBond/AngleTypical Calculated Value
Bond Length C-S1.78 Å
S=O1.45 Å
S-N (sulfonamide)1.65 Å
N-N (triazole)1.35 Å
C=N (triazole)1.33 Å
Bond Angle O=S=O120°
C-S-N107°
Dihedral Angle C-C-S-NVariable (defines conformation)

Note: These are typical values for related structures and serve as an illustration.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. brsnc.in DFT is used to calculate the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govacs.org

For this compound, the HOMO is likely distributed over the electron-rich triazole ring and the sulfonamide nitrogen, while the LUMO may be centered on the sulfonyl group and the triazole ring. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org These calculations also yield other important electronic descriptors, such as electronegativity, global hardness, and electrophilicity, which help in understanding the molecule's interaction profile. nih.govacs.org

Table 2: Key Electronic Properties Derived from DFT for a Model Triazole Sulfonamide

PropertySymbolDescriptionTypical Value (eV)
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital-7.0 to -6.0
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital-2.0 to -1.0
Energy Gap ΔEELUMO - EHOMO4.0 to 5.0
Electronegativity χTendency to attract electrons4.0 to 4.5
Global Hardness ηResistance to change in electron distribution2.0 to 2.5

Note: Values are illustrative for this class of compounds.

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. researchgate.net Theoretical vibrational frequencies from DFT can be correlated with experimental infrared (IR) spectra to assign specific absorption bands to functional group vibrations, such as the S=O stretches of the sulfonamide group or the N=N vibrations of the triazole ring. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to validate the proposed structure. researchgate.net Good agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of the synthesized molecular structure. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. peerj.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, flexibility, and interactions with the environment (e.g., solvent). rsc.org

For this compound, an MD simulation could reveal the dynamic range of motion of the sulfonamide group relative to the triazole ring. It can also be used to study how the molecule interacts with biological targets, such as enzymes. rsc.org By simulating the compound in a complex with a protein, MD can provide insights into the stability of binding poses, identify key interacting residues, and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.comrsc.org Analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation over time confirms the stability of such interactions. rsc.org

Monte Carlo (MC) Simulations for Adsorption and Interaction Modeling

Monte Carlo (MC) simulations use random sampling to model complex systems. In the context of materials science, MC simulations are employed to study the adsorption behavior of molecules onto surfaces. researchgate.net For a molecule like this compound, this could be relevant for applications such as corrosion inhibition, where the molecule's ability to adsorb onto a metal surface is critical. researchgate.net

MC simulations can calculate adsorption energies and determine the most stable orientation of the molecule on a given surface (e.g., an iron surface for corrosion studies). researchgate.net These simulations help identify which atoms or functional groups in the molecule are primarily responsible for the interaction with the surface, providing a basis for designing more effective molecules. researchgate.net

Reactivity, Functionalization, and Chemical Transformations of the 2 Methyl 2h 1,2,3 Triazole 4 Sulfonamide Core

Electrophilic and Nucleophilic Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is characterized by its thermal stability and resistance to hydrolysis, redox reactions, and enzymatic degradation. frontiersin.orgnih.gov Its reactivity is influenced by the substituents attached to it. The presence of the N-methyl group at the 2-position and the sulfonamide group at the 4-position dictates the electronic properties and, consequently, the sites susceptible to attack.

Generally, 1,2,3-triazole rings can be activated towards both electrophilic and nucleophilic attack. rsc.org For instance, the C-5 position of 2-phenyltriazole 1-oxides is activated for such reactions. rsc.org These N-oxides can be selectively halogenated, and the halogen can subsequently be replaced by strong nucleophiles. rsc.org Deoxygenation then yields a variety of substituted triazoles. rsc.org While not directly involving 2-methyl-2H-1,2,3-triazole-4-sulfonamide, this illustrates the potential for functionalization of the triazole ring itself.

The reactivity of the triazole ring is also pivotal in cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,2,3-triazoles, highlighting the ring's formation and inherent stability. frontiersin.orgnih.gov

Table 1: Reactivity of the 1,2,3-Triazole Ring

Reaction Type Position Reagents/Conditions Product Type
Electrophilic Substitution C-5 (in N-oxides) Halogenating agents 5-Halogenated triazole N-oxides

Chemical Modifications and Derivatizations at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional handle for derivatization. The nitrogen atom of the sulfonamide can act as a nucleophile, allowing for reactions with various electrophiles. This enables the synthesis of a diverse library of compounds with modified properties.

One common modification involves the reaction of the sulfonamide with different aldehydes to form Schiff bases or with other reagents to introduce heterocyclic moieties. For example, novel series of 1,2,3-triazoles containing a sulfonamide moiety have been synthesized and subsequently modified. researchgate.net These modifications can include condensation reactions and cyclizations to form pyrazole (B372694) and pyrazoline derivatives. researchgate.net

Furthermore, the sulfonamide moiety can be incorporated into more complex structures through multi-component reactions. Aerobic copper-catalyzed three-component reactions of aromatic ketones, sodium sulfinates, and azides have been used to access 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.govresearchgate.net This demonstrates the versatility of the sulfonyl group in constructing the triazole scaffold itself. nih.govresearchgate.net

Hybrid molecules containing both sulfonamide and 1,2,3-triazole units have been designed and synthesized, often via click chemistry, to explore their biological activities. nih.gov

N-Alkylation and Other N-Functionalization Strategies on the Triazole Nitrogen Atoms

While the subject compound is already N-methylated at the 2-position, the principles of N-alkylation are fundamental to the synthesis and reactivity of related triazoles. The alkylation of an unsubstituted 1H-1,2,3-triazole-4-sulfonamide would lead to a mixture of N1 and N2 isomers. The synthesis of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, a related compound, from methyl 1H-1,2,3-triazole-4-carboxylate using methyl iodide and potassium carbonate results in three isomers, which can be separated. nih.gov

The regioselectivity of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. nih.gov For instance, N-selective arylation of 1,2,3-triazole C-nucleosides has been achieved using specific palladium catalyst systems, demonstrating that selective functionalization of the triazole nitrogens is possible. researchgate.net Metal-free N-allylation and alkylation of imidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates also provide a precedent for catalyst-free N-functionalization strategies. beilstein-journals.org

Table 2: N-Functionalization of the 1,2,3-Triazole Ring

Reaction Type Reagent Type Catalyst/Conditions Outcome
N-Alkylation Alkyl halides Base (e.g., K₂CO₃) Mixture of N1 and N2 isomers
N-Arylation Aryl halides Palladium catalyst system Selective N2-arylation

Transformations Involving the Sulfonyl Group

The sulfonyl group itself can undergo transformations. One notable reaction is the 1,2-rearrangement of a sulfonyl group in 1-sulfonyl-1,2,3-triazoles to the more stable 2-sulfonyl derivative, promoted by a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This highlights the mobility of the sulfonyl group between the nitrogen atoms of the triazole ring under certain conditions. researchgate.net

Furthermore, the N1-sulfonyl group in 1,2,3-triazoles can be deprotected using methods like acid-mediated hydrolysis (AcOH/H₂O) or magnesium in methanol, which can be useful in synthetic strategies requiring a free NH group on the triazole ring. researchgate.net Transition-metal-catalyzed denitrogenation of 1-sulfonyl-1,2,3-triazoles is another powerful strategy that leads to the formation of valuable synthetic products. researchgate.net

Reactions of N-unsubstituted triazoles with various sulfonyl chlorides typically yield a mixture of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. researchgate.net The ratio of these isomers is dependent on the steric bulk of the substituents on both the triazole and the sulfonyl chloride, as well as the reaction temperature. researchgate.net

Investigation of Reaction Mechanisms and Intermediates in Scaffold Derivatization

Understanding the reaction mechanisms is crucial for controlling the outcome of derivatization reactions. In the synthesis of 4-sulfonyl-1,2,3-triazoles via a three-component reaction, the proposed mechanism involves a sequential aerobic copper(II) chloride-catalyzed oxidative sulfonylation and a Dimroth azide (B81097)–enolate cycloaddition. nih.gov The reaction is believed to proceed through radical intermediates, with the sulfonyl radical reacting with a copper enolate. nih.gov

For the derivatization of sulfonamide-triazole hybrids, Cu(I)-catalyzed click reactions are often employed. nih.gov These reactions proceed through a well-established mechanism involving a copper acetylide intermediate that reacts with an azide.

The temperature-mediated synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole involves a triazolyl-copper complex intermediate. nih.gov The reaction pathway and final product are dependent on the reaction temperature, which affects the reactivity of the copper-complexed intermediates. nih.gov

Reactivity Studies of Side Chains and Tethered Moieties

The reactivity of substituents attached to the core this compound scaffold can be exploited for further functionalization. For instance, if an acetyl group were present on the triazole ring, it could undergo Claisen condensation or react with aldehydes to form α,β-unsaturated ketones. researchgate.net These products can then be used to construct other heterocyclic rings like pyrazoles. researchgate.net

The azide group, often a precursor to the triazole ring, is a versatile functional group. Enantioenriched azides can be used in Staudinger reactions to form amines or in click chemistry to form other triazoles. acs.org This is particularly relevant in the synthesis of complex molecules where the triazole is formed late-stage. For example, 3-azido oxindoles are versatile precursors that can be transformed into a variety of triazole-containing compounds by coupling with different alkynes. acs.org

Research Applications and Investigational Contexts of the 2 Methyl 2h 1,2,3 Triazole 4 Sulfonamide Scaffold

Design and Synthesis of Molecular Hybrids and Conjugates Incorporating the Scaffold

The 2-methyl-2H-1,2,3-triazole-4-sulfonamide scaffold serves as a valuable building block in the design and synthesis of molecular hybrids and conjugates. researchgate.net The broad biological properties of both triazole and sulfonamide components have spurred researchers to create novel derivatives with potential therapeutic activities. researchgate.net A prominent synthetic strategy employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comchemijournal.com This reaction is often used to link the triazole-sulfonamide core to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological profiles. researchgate.nettandfonline.com

For instance, novel series of sulfonamide-based researchgate.netacs.orgnih.gov-triazole-berberine hybrids have been synthesized via the [3+2] cycloaddition reaction. researchgate.net The synthesis of these compounds often involves the reaction of sulfonyl azides with appropriate alkynes under mild conditions, sometimes utilizing microwave irradiation to accelerate the reaction. researchgate.net The versatility of this synthetic approach has enabled the creation of extensive libraries of 1,2,3-triazole-based sulfonamides for various biological screenings. researchgate.netresearchgate.net

Exploration of the Scaffold in the Research of Carbonic Anhydrase Inhibition Mechanisms

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.comnih.gov Consequently, the this compound scaffold has been extensively investigated in the context of carbonic anhydrase inhibition. tandfonline.comtandfonline.com Researchers have designed and synthesized numerous derivatives to probe the inhibition mechanisms and to achieve isoform-selective inhibition, particularly targeting tumor-associated isoforms like hCA IX and hCA XII. researchgate.nettandfonline.com

Studies have shown that benzenesulfonamides incorporating a 1,2,3-triazole ring can exhibit potent inhibition of various human carbonic anhydrase (hCA) isoforms. tandfonline.comnih.gov The triazole moiety can be functionalized with different substituents to explore the structural requirements for high-affinity binding to the enzyme's active site. tandfonline.com For example, a series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole scaffold demonstrated interesting inhibition constants in the nanomolar range against several hCA isoforms. nih.gov Some of these derivatives were found to be more potent than the standard drug acetazolamide (B1664987) against the hCA I isoform. nih.gov The design of these inhibitors often follows a "click-tail" approach, where the triazole serves as a linker to append various tail groups to the core sulfonamide structure. researchgate.net

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Triazole-Sulfonamide Derivatives
CompoundTarget IsoformInhibition Constant (KI)Reference
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid 6d hCA I18.8 nM nih.gov
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid 6q hCA I38.3 nM nih.gov
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid 6e hCA I50.4 nM nih.gov
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid 6o hCA XII10 nM nih.gov
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid 6m hCA XII41.9 nM nih.gov

Investigational Frameworks for Anti-Trypanosomatid Agent Design

The this compound scaffold is also being explored in the design of novel agents against trypanosomatid parasites, the causative agents of diseases like Chagas disease, sleeping sickness, and leishmaniasis. acs.orgnih.gov Molecular hybridization, combining the triazole-sulfonamide core with other known antitrypanosomal pharmacophores, is a key strategy in this area. researchgate.net

For example, a series of 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have shown significant in vitro activity against Trypanosoma cruzi amastigotes, with many compounds being more potent than the reference drug benznidazole. acs.orgnih.gov Some of these nitrotriazoles also displayed moderate activity against Trypanosoma brucei rhodesiense and Leishmania donovani. acs.orgnih.gov The design of these compounds often involves bioisosteric replacement and the use of computational tools to predict activity. researchgate.net Furthermore, nanoformulations of 1,2,3-triazole sulfonamides have been investigated as a strategy to improve their efficacy against parasites like Toxoplasma gondii. mdpi.com

In Vitro Activity of Triazole-Based Sulfonamides Against Trypanosoma cruzi
Compound TypeTargetIC50 RangeReference
3-nitro-1H-1,2,4-triazole-based amides and sulfonamidesT. cruzi intracellular amastigotes28 nM to 3.72 μM acs.orgnih.gov

Contributions to Corrosion Inhibition Research and Material Science

In the field of materials science, derivatives of the 1,2,3-triazole scaffold have been recognized as effective corrosion inhibitors for various metals and alloys in acidic media. mdpi.comnih.gov The triazole ring, with its heteroatoms and π-electrons, can adsorb onto the metal surface, forming a protective film that impedes corrosion processes. mdpi.com The adsorption often involves donor-acceptor interactions between the triazole ring and the vacant d-orbitals of the metal. mdpi.com

While research specifically on this compound for corrosion inhibition is less documented, the broader class of 1,2,3-triazole derivatives has shown significant promise. nih.gov These compounds are often non-toxic and environmentally friendly. mdpi.comnih.gov The synthesis of these inhibitors is straightforward, often utilizing click chemistry, making them attractive for industrial applications. mdpi.com The presence of heteroatoms like nitrogen and sulfur in the triazole and sulfonamide moieties, respectively, is known to enhance the corrosion inhibition efficiency. nih.gov

Development of Chemical Probes and Tools for Mechanistic Studies

Chemical probes are essential tools for elucidating biological pathways and mechanisms of action. mskcc.org The this compound scaffold, with its adaptable structure, is a candidate for the development of such probes. By incorporating reporter groups like fluorescent tags or biotin, derivatives of this scaffold can be used to visualize and track their interactions with biological targets. mskcc.org

For instance, sulfonyl fluoride (B91410) probes have been developed to covalently engage specific amino acid residues in proteins, allowing for the study of protein function. rsc.org While not directly based on the this compound structure, these studies highlight the potential of the sulfonyl group in designing reactive chemical probes. The triazole component can serve as a stable and versatile linker to attach these reactive groups or other functionalities for mechanistic studies.

Combinatorial Chemistry and Library Synthesis Approaches Utilizing the Scaffold

The principles of combinatorial chemistry aim to rapidly generate large libraries of diverse compounds for high-throughput screening. The this compound scaffold is well-suited for such approaches due to the robustness and efficiency of the click chemistry reactions used in its synthesis. chemijournal.commdpi.com

The CuAAC reaction allows for the facile combination of a wide variety of azides and alkynes, leading to the generation of large and diverse libraries of 1,2,3-triazole-sulfonamide derivatives. researchgate.netresearchgate.net This approach has been used to create libraries for screening against various biological targets, including carbonic anhydrases. researchgate.net The modular nature of the synthesis, where different building blocks can be easily swapped in and out, makes the triazole-sulfonamide scaffold an ideal platform for combinatorial drug discovery efforts. researchgate.netmdpi.com

Future Directions and Emerging Paradigms in 2 Methyl 2h 1,2,3 Triazole 4 Sulfonamide Research

Advancements in Asymmetric Synthesis and Chiral Derivatization Strategies

The development of stereoselective synthetic methods is a cornerstone of modern medicinal chemistry and materials science. For 2-methyl-2H-1,2,3-triazole-4-sulfonamide, the introduction of chirality could lead to derivatives with unique biological activities or material properties. Future research is anticipated to focus on the development of asymmetric syntheses and chiral derivatization strategies.

One promising approach involves the use of chiral auxiliaries attached to either the sulfonamide nitrogen or a precursor to the triazole ring prior to cyclization. This strategy could enable the diastereoselective formation of the triazole scaffold, with subsequent removal of the auxiliary to yield enantiomerically enriched products. Furthermore, the kinetic resolution of racemic mixtures of this compound derivatives using chiral catalysts is another viable pathway. For instance, enzyme-catalyzed reactions or transition-metal complexes with chiral ligands could be employed to selectively transform one enantiomer, allowing for the separation of the other. acs.org

The synthesis of novel chiral Schiff base hybrids incorporating the 1,2,3-triazole moiety represents another exciting direction. nih.gov By reacting a suitably functionalized this compound precursor with chiral amines, a library of chiral derivatives could be generated. nih.gov These compounds would be of significant interest for screening in various biological assays, particularly in cancer research where chirality often plays a crucial role in drug-target interactions. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of laboratory-scale synthesis to industrial production necessitates efficient, scalable, and safe manufacturing processes. Automated synthesis and flow chemistry platforms offer significant advantages in this regard, including improved reaction control, enhanced safety, and the potential for high-throughput screening of reaction conditions.

The application of flow chemistry to the synthesis of 1,2,3-triazoles has already been demonstrated, often utilizing heterogeneous catalysts packed in columns. nih.govsoton.ac.ukrsc.org Future work on this compound will likely involve the development of a continuous flow process for its synthesis. This would involve pumping solutions of the starting materials through a heated reactor column containing an immobilized catalyst, allowing for the continuous production of the target molecule with minimal manual intervention. nih.gov Such a system would not only increase the efficiency of the synthesis but also allow for the safe handling of potentially hazardous intermediates like organic azides.

Furthermore, the integration of automated synthesis platforms could accelerate the discovery of novel derivatives of this compound. acs.org These platforms can perform a large number of reactions in parallel, enabling the rapid generation of a library of analogues with diverse substituents. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies, facilitating the optimization of the compound's properties for a specific application.

Novel Catalytic Systems Development for Efficient Scaffold Construction

The regioselective synthesis of the 2,4-disubstituted 2H-1,2,3-triazole core of this compound is a key challenge. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles, achieving high regioselectivity for the 2H-isomer often requires specific catalytic systems or synthetic strategies. mdpi.comfrontiersin.org

Future research will likely focus on the development of novel catalysts that can efficiently and selectively produce the desired 2,4-disubstituted triazole isomer. This could involve the design of new transition metal complexes with tailored ligands that favor the formation of the 2H-triazole. For instance, silver- and zinc-based nanocatalysts have shown promise in the copper-free synthesis of 1,4-disubstituted 1,2,3-triazoles and could be explored for their potential in synthesizing 2H-isomers. rsc.orgresearchgate.net

Moreover, metal-free catalytic systems are gaining increasing attention due to their lower cost and reduced environmental impact. itmedicalteam.pl The exploration of organocatalysts or iodide-ion promoted reactions for the regioselective synthesis of 2-substituted-1,2,3-triazoles could provide a more sustainable route to this compound and its derivatives. organic-chemistry.org The development of such catalysts would be a significant advancement in the field of heterocyclic chemistry.

Sophisticated Computational Methodologies for Predictive Modeling and Materials Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound, sophisticated computational methodologies can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, vibrational frequencies, and NMR chemical shifts of the molecule, providing a deeper understanding of its fundamental properties. researchgate.netnih.govsemanticscholar.org These calculations can also be used to model the reaction mechanisms for its synthesis, aiding in the optimization of reaction conditions and the design of more efficient catalytic systems. acs.org

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. nih.govrsc.org This can provide insights into its solubility, conformational preferences, and potential binding modes with therapeutic targets. nih.govrsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, guiding the design of more potent and selective compounds. nih.gov

In the realm of materials science, computational modeling can be used to predict the properties of polymers or other materials incorporating the this compound scaffold. nih.gov This could facilitate the in-silico design of new functional materials with tailored optical, electronic, or mechanical properties.

Multidisciplinary Research at the Interface of Synthetic Chemistry and Emerging Technologies

The unique properties of the 1,2,3-triazole ring, such as its high dipole moment, stability, and ability to form hydrogen bonds, make it an attractive building block for a wide range of applications. rsc.orgmdpi.comlifechemicals.com Future research on this compound will likely involve its integration into various emerging technologies through multidisciplinary collaborations.

In materials science, this compound could be incorporated into polymers to create functional materials with applications in coatings, adhesives, or electronic devices. rsc.org The triazole moiety is known to enhance the thermal stability and antimicrobial properties of polymers. rsc.orgrsc.org Furthermore, the sulfonamide group could provide a handle for further functionalization or for imparting specific properties such as ion conductivity.

The development of 2H-benzo[d]1,2,3-triazole derivatives for applications in optoelectronics and biomedicine highlights the potential of this class of compounds. mdpi.com By analogy, this compound could be explored for its fluorescent properties and potential use in sensors or bioimaging.

In the field of nanotechnology, this compound could be used to functionalize nanoparticles, creating hybrid materials with novel properties. For example, sulfonamide-1,2,3-triazole hybrids have been loaded onto chitosan (B1678972) nanoparticles for enhanced antiparasitic activity. mdpi.comnih.gov This approach could be extended to develop targeted drug delivery systems or new diagnostic agents.

The following table provides a summary of potential research directions and their anticipated outcomes:

Research DirectionKey MethodologiesAnticipated Outcomes
Asymmetric Synthesis Chiral auxiliaries, kinetic resolution, chiral Schiff base formationEnantiomerically pure derivatives with potentially enhanced biological activity or specific material properties.
Automated & Flow Synthesis Continuous flow reactors, robotic synthesis platformsScalable, efficient, and safe production processes; rapid generation of compound libraries for SAR studies.
Novel Catalysis New transition metal complexes, organocatalysts, metal-free systemsHighly regioselective and efficient synthesis of the 2,4-disubstituted 2H-1,2,3-triazole scaffold.
Computational Modeling DFT, MD simulations, QSARPredictive models for molecular properties, reaction mechanisms, and biological activity; rational design of new materials.
Multidisciplinary Applications Polymer chemistry, nanotechnology, materials scienceNovel functional polymers, coatings, sensors, and nanoformulations for biomedical and technological applications.

Q & A

Q. What are the established synthetic routes for 2-methyl-2H-1,2,3-triazole-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization of sulfonamide precursors with triazole-forming reagents. For example, refluxing substituted aldehydes with triazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach . Optimization can employ factorial design to test variables such as temperature, solvent polarity, and catalyst concentration. A suggested experimental matrix includes:

FactorLevels TestedResponse (Yield/Purity)
Temperature80°C, 100°C, 120°CNMR purity, HPLC yield
SolventEthanol, DMF, THFCrystallinity (XRD)
Catalyst Loading0.1 eq, 0.2 eq, 0.3 eqReaction time

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm triazole ring protons (δ 7.5–8.5 ppm) and sulfonamide S=O groups (δ 3.0–3.5 ppm) .
  • X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, dihedral strains) using single-crystal data .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts via reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

Example 1H^1H-NMR

Proton GroupChemical Shift (δ, ppm)Multiplicity
Triazole CH32.4–2.6Singlet
Sulfonamide NH25.1–5.3Broad

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model sulfonamide-triggered hydrogen bonding .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in anti-proliferative studies). Dock the triazole ring into hydrophobic pockets and sulfonamide into polar active sites .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to map intermediates in sulfonamide derivatization reactions .

Q. How should researchers address contradictions in biological activity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Variables like cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP luminescence) often explain discrepancies .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (pH, serum concentration).
  • Theoretical Frameworks : Apply structure-activity relationship (SAR) models to reconcile activity differences. For instance, methyl group positioning on the triazole may alter membrane permeability .

Q. What strategies are effective in designing derivatives of this compound for targeted applications (e.g., enzyme inhibition)?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the sulfonamide group with carboxylate or phosphonate to modulate binding affinity .
  • Fragment-Based Design : Use X-ray crystallography (e.g., PDB structures) to identify key binding motifs. For example, introducing halogen atoms (F, Cl) at the triazole 4-position enhances hydrophobic interactions .
  • High-Throughput Screening (HTS) : Test libraries of derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Monitor degradation via LC-MS and identify breakdown products (e.g., sulfonic acid derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature.
  • Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and polymorph transitions .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile) for gram-scale purification .
  • Membrane Technologies : Employ nanofiltration (MWCO 200–300 Da) to remove low-MW impurities .
  • Countercurrent Chromatography (CCC) : Separate isomers using a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) .

Q. How do solvent effects influence the reaction kinetics of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Polar Protic vs. Aprotic Solvents : Compare reaction rates in ethanol (protic, stabilizes intermediates) vs. DMF (aprotic, accelerates SN2 mechanisms).
  • Kamlet-Taft Parameters : Quantify solvent polarity (π*), hydrogen-bond acidity (α), and basicity (β) to correlate with activation energy .
  • Computational Solvation Models : Use COSMO-RS to predict solvation-free energy and transition-state stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.